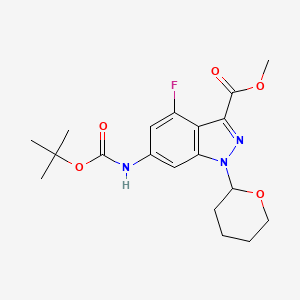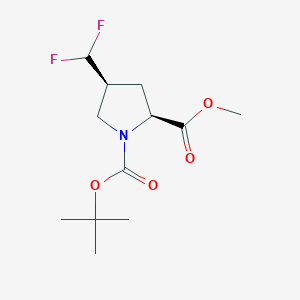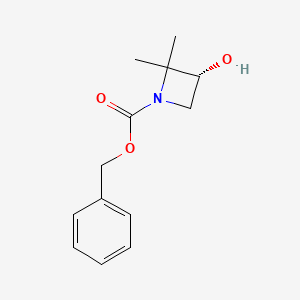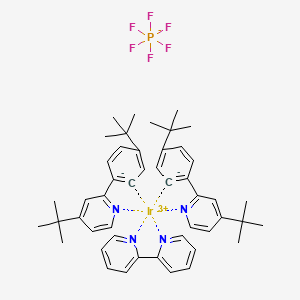
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate is a complex organometallic compound. It is known for its unique structural properties and potential applications in various fields, including catalysis and material science. The compound features a central iridium ion coordinated with multiple ligands, including pyridine derivatives and hexafluorophosphate.
Preparation Methods
The synthesis of 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate typically involves the following steps:
Ligand Synthesis: The pyridine derivatives are synthesized through a series of organic reactions, often starting with tert-butylbenzene and pyridine.
Complex Formation: The iridium ion is introduced through a reaction with iridium salts, such as iridium chloride, in the presence of the synthesized ligands.
Purification: The resulting complex is purified using techniques like recrystallization or chromatography to obtain the final product.
Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts like palladium or nickel. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool in biochemical studies.
Mechanism of Action
The mechanism by which 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate exerts its effects involves coordination chemistry. The iridium ion acts as a central metal, coordinating with the ligands to form a stable complex. This coordination can influence the reactivity and properties of the compound, making it effective in catalysis and other applications.
Comparison with Similar Compounds
Similar compounds include:
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
4-tert-Butylbenzenethiol: A thiol derivative of tert-butylbenzene.
4-tert-Butylbenzyl mercaptan: A mercaptan derivative of tert-butylbenzene.
Compared to these compounds, 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate is unique due to its complex structure and the presence of an iridium ion, which imparts distinct catalytic and material properties.
Properties
Molecular Formula |
C48H56F6IrN4P |
|---|---|
Molecular Weight |
1026.2 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C19H24N.C10H8N2.F6P.Ir/c2*1-18(2,3)15-9-7-14(8-10-15)17-13-16(11-12-20-17)19(4,5)6;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*7,9-13H,1-6H3;1-8H;;/q2*-1;;-1;+3 |
InChI Key |
PZBVNSNEJBSXEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Nickel, [2,3-butanedione di(oxime-|EN)]dichloro-](/img/structure/B13898820.png)

![2-[[2-Amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-methylamino]acetic acid](/img/structure/B13898828.png)

![Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate](/img/structure/B13898837.png)
![Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13898844.png)

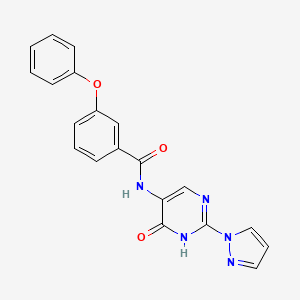
![5-bromo-1H-furo[3,2-c]pyrazole](/img/structure/B13898864.png)

![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate](/img/structure/B13898873.png)
